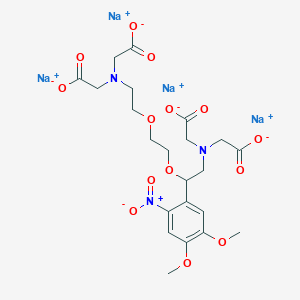
Dmnpe-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmnpe-4, also known as this compound, is a useful research compound. Its molecular formula is C22H27N3Na4O14 and its molecular weight is 649.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocaging of Calcium Ions
Mechanism and Characteristics
DMNPE-4 functions as a calcium cage, selectively chelating calcium ions (Ca²⁺) with dissociation constants (K_d) of 48 nM and 19 nM at pH 7.2 and 7.4, respectively. Upon exposure to light at a wavelength of 350 nm, this compound releases free calcium ions rapidly and efficiently, making it an essential tool for studying calcium dynamics in living cells .
Applications in Research
- Neurotransmitter Release Studies : this compound has been employed to investigate the relationship between intracellular calcium levels and neurotransmitter release rates. Studies have shown that the presence of this compound alters the sensitivity of neurotransmitter release to calcium concentrations, providing insights into synaptic transmission mechanisms .
- Calcium Signaling Pathways : The ability to photorelease calcium allows researchers to manipulate signaling pathways in real-time, aiding in the understanding of cellular responses to various stimuli. This is particularly useful in studies involving muscle contraction and neuronal excitability .
Protein Modification
Chemical Modification Techniques
This compound can be chemically modified to incorporate photocleavable groups into proteins. This process enhances the functionality of proteins by allowing precise control over their activity through light exposure. The incorporation can be achieved via solid-phase or solution-phase methods, enabling diverse applications in protein engineering .
Case Study: Insulin Modification
In one study, insulin was modified using DMNPE-derived diazonium compounds, demonstrating how these modifications can alter the protein's isoelectric point (pI) and potentially its biological activity. This highlights the utility of this compound in creating targeted protein modifications for therapeutic purposes .
Caged Nucleotides and Second Messengers
Caging Mechanism
This compound is also used to cage other biomolecules such as nucleotides (e.g., ATP and cAMP), allowing researchers to study their roles in cellular signaling without the interference of their active forms. The caged versions can be released upon photolysis, providing a powerful tool for temporal control over cellular processes .
Data Table: Properties of Caged Compounds
| Compound | K_d (nM) | Photolysis Rate | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| DMNPE-cAMP | 50 | Fast | 5120 | 0.09 |
| DMNPE-ATP | 70 | Moderate | 5000 | 0.07 |
| DMNPE-Ca²⁺ | 48 | Rapid | 5120 | 0.09 |
Cellular Manipulation
Applications in Cell Biology
The ability to uncage biomolecules like calcium ions or nucleotides allows for precise manipulation of cellular environments. Researchers can induce localized changes within cells, leading to advancements in understanding cellular mechanics and responses.
Case Study: Calcium Dynamics in Hair Cells
Research has demonstrated that this compound can be used to trigger spontaneous activity in cochlear hair cells by manipulating fluid secretion mechanisms in adjacent support cells. This application underscores its significance in auditory research and potential therapeutic avenues for hearing loss .
Propriétés
Formule moléculaire |
C22H27N3Na4O14 |
|---|---|
Poids moléculaire |
649.4 g/mol |
Nom IUPAC |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C22H31N3O14.4Na/c1-36-16-7-14(15(25(34)35)8-17(16)37-2)18(9-24(12-21(30)31)13-22(32)33)39-6-5-38-4-3-23(10-19(26)27)11-20(28)29;;;;/h7-8,18H,3-6,9-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33);;;;/q;4*+1/p-4 |
Clé InChI |
PZRSWRTYXZSYNF-UHFFFAOYSA-J |
SMILES canonique |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])OCCOCCN(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Synonymes |
dimethoxynitrophenyl-EGTA-4 DMNPE-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















